ABX464 is a small molecule investigated for its antiviral and anti-inflammatory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It selectively upregulates the expression of miR-124, a microRNA with known anti-inflammatory effects. [, , , ] ABX464 achieves this by interacting with the nuclear Cap Binding Complex (CBC), a crucial component of cellular RNA biogenesis. [] This interaction influences the splicing of specific RNA transcripts, ultimately leading to increased miR-124 levels. [, , ]
ABX-464 is synthesized from a proprietary chemical framework developed by Abivax, a biotechnology company focused on innovative treatments for chronic inflammatory diseases and viral infections. The compound belongs to the class of small molecules and is classified as an enhancer of RNA splicing, specifically targeting HIV and inflammatory pathways.
The synthesis of ABX-464 involves several key steps that ensure the production of a pure and effective compound. Initial synthesis typically begins with the construction of the core structure through a series of organic reactions, including:
The synthesis route is optimized to yield high purity levels, which is crucial for clinical efficacy and safety.
ABX-464 has a complex molecular structure characterized by its unique bicyclic core. The molecular formula is CHNO, with a molecular weight of approximately 298.34 g/mol. Its structural representation includes:
The three-dimensional conformation of ABX-464 allows it to effectively bind to target proteins involved in HIV replication and inflammatory processes.
ABX-464 undergoes several important chemical reactions that facilitate its mechanism of action:
These reactions are critical for its therapeutic effects in both viral infections and autoimmune conditions.
The primary mechanism by which ABX-464 exerts its effects involves the modulation of RNA splicing:
Clinical studies have demonstrated that treatment with ABX-464 results in significant changes in gene expression profiles associated with both HIV replication and inflammatory responses.
ABX-464 exhibits several notable physical and chemical properties:
Data from pharmacokinetic studies indicate that ABX-464 reaches peak plasma concentrations within hours after dosing, supporting its potential for once-daily administration.
ABX-464 has been investigated for various applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: